

analytical methods for Recoflavone quantification

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Compound Focus: Recoflavone

CAS No.: 203191-10-0

Cat. No.: S541159

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Recoflavone: Core Chemical & Biological Profile

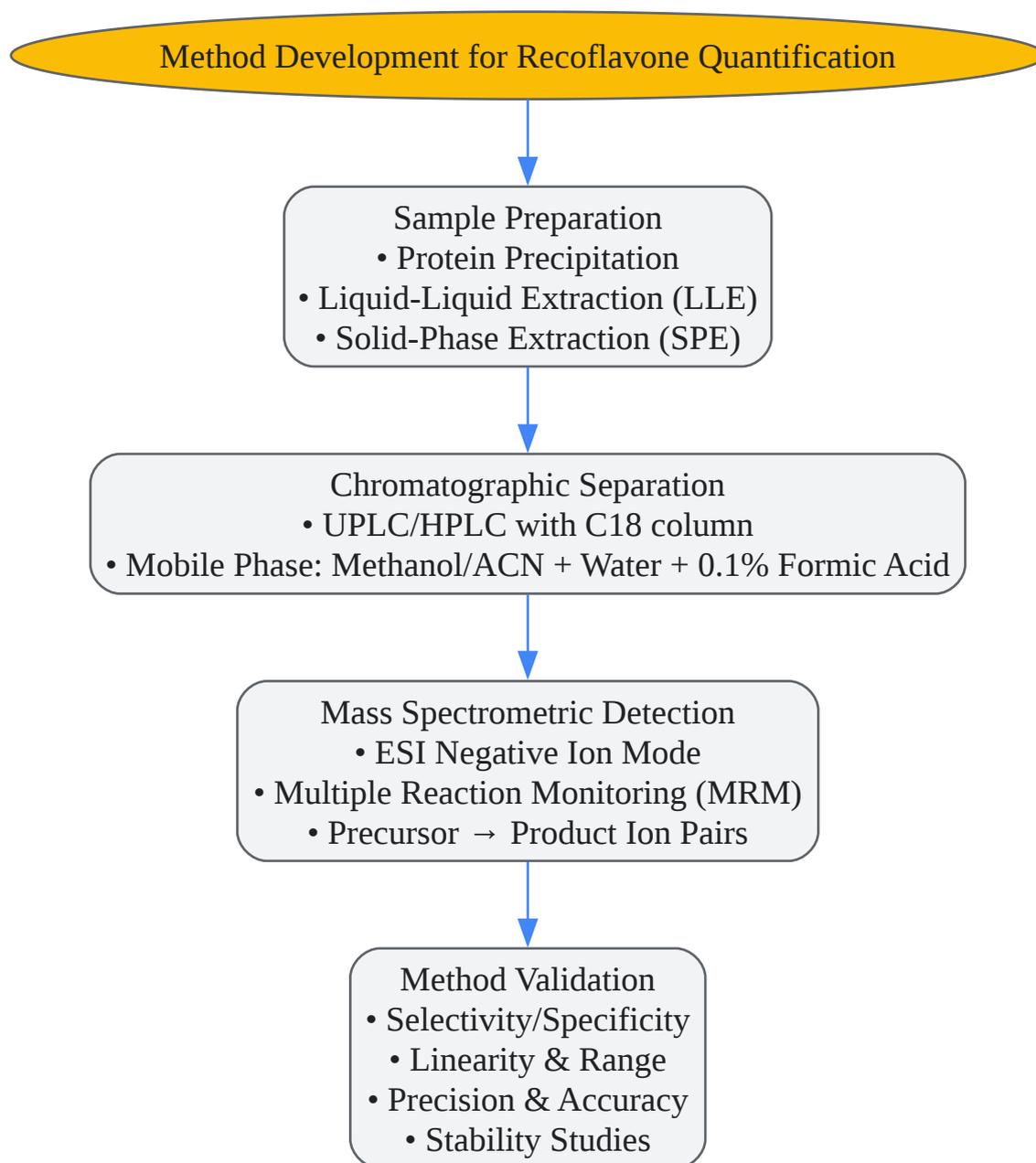
The following table consolidates the key identified information about **Recoflavone**.

Property	Description
Chemical Name	Recoflavone (also known as DA-6034 free acid) [1]
CAS Number	203191-10-0 [1]
Molecular Formula	C ₂₀ H ₁₈ O ₈ [1]
Molecular Weight	386.35 g/mol [1]
Chemical Structure	A synthetic derivative of the flavonoid Eupatilin. The SMILES notation is <chem>COC1=C2C(OC(C3=CC(OC)=C(OC)C=C3)=CC2=O)=CC(OCC(O)=O)=C1</chem> [1]
Therapeutic Application	Treatment of Dry Eye Disease; protection of gastric and intestinal mucosa [2] [1]

Property	Description
Proposed Mechanism of Action	Inhibition of the NF-κB pathway; induction of intracellular calcium increase ($[Ca^{2+}]_i$) in epithelial cells; promotion of mucin secretion [1]
Reported Bioanalytical Challenge	Low oral bioavailability (0.04% for free amentoflavone, a related biflavone) and high percentage of conjugated metabolites in plasma [3]

A Strategic Framework for Method Development

While a specific protocol for **Recoflavone** is unavailable, the established practices for analyzing similar flavonoids provide a robust framework. The workflow below outlines the key stages in developing a quantification method.



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Detailed Methodological Considerations

- **Sample Preparation:** For plasma samples, techniques like **liquid-liquid extraction (LLE)** are common. The study on amentoflavone used LLE with tert-butyl methyl ether after enzymatic hydrolysis with β -glucuronidase/sulfatase to cleave conjugated metabolites back to the parent aglycone

for total quantification [3]. This step is crucial given the high metabolite conjugation noted for flavonoids [3].

- **Chromatographic Separation:** As demonstrated for flavonoids like 2'-hydroxyflavanone and methylated flavone regioisomers, high-resolution separation is best achieved using **reversed-phase chromatography** [4] [5]. A typical setup involves:
 - **Column:** A C18 column (e.g., 150 mm x 4.6 mm, 5 μ m or smaller particle sizes for UPLC) [4] [5].
 - **Mobile Phase:** A gradient of water containing 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol (Mobile Phase B). The formic acid enhances ionization in mass spectrometry [4] [5].
- **Mass Spectrometric Detection:** The preferred approach is **LC-MS/MS**.
 - **Ionization Mode:** **Electrospray Ionization (ESI) in negative ion mode** is typically used for flavones [4] [5].
 - **Detection:** **Multiple Reaction Monitoring (MRM)** is essential for high sensitivity and selectivity. This involves selecting the deprotonated molecule **[M-H]⁻** as the precursor ion and then monitoring one or two specific product ions formed via collision-induced dissociation [5].

Critical Notes for Researchers

- **Metabolite Interference:** Be aware that **Recoflavone** is likely extensively metabolized into phase II conjugates (glucuronides and sulfates) [3]. Your method must account for this, potentially requiring enzymatic hydrolysis to measure total drug exposure.
- **Regioisomer Discrimination:** If your synthesis or extraction process could yield structurally similar methylated flavones, note that **MS/MS is required to differentiate them**, as they share the same molecular weight but have unique fragmentation patterns [4].
- **Pathway Analysis:** Beyond quantification, understanding the mechanism involves studying its effect on signaling pathways like NF- κ B, MAPK, and PI3K/Akt, which are known to be modulated by various flavonoids [6].

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